

T-1095A: A Comparative Analysis of Cross-Reactivity with Glucose Transporters

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Compound of Interest

Compound Name: T-1095A

Cat. No.: B1681200

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This guide provides a detailed comparison of the inhibitory activity of **T-1095A**, the active metabolite of the prodrug T-1095, against various glucose transporters. The focus is on its cross-reactivity with key sodium-glucose cotransporters (SGLTs). This document is intended for researchers, scientists, and drug development professionals working on novel therapeutics for metabolic diseases.

T-1095A is a potent inhibitor of sodium-glucose cotransporters, which play a crucial role in glucose reabsorption in the kidneys and absorption in the intestine.^[1] Understanding the selectivity profile of **T-1095A** is critical for predicting its therapeutic efficacy and potential side effects.

Quantitative Comparison of Inhibitory Activity

The selectivity of **T-1095A** has been primarily characterized against SGLT1 and SGLT2. The following table summarizes the available quantitative data on the inhibitory potency of T-1095 (the prodrug, for which data is available and reflects the activity of the metabolized **T-1095A**) against human SGLT1 and SGLT2.

Transporter	IC50 (µM)	Selectivity (vs. SGLT2)
Human SGLT1	22.8	~10-fold lower
Human SGLT2	2.3	1

Data sourced from publicly available research.

Currently, there is a lack of publicly available data on the direct inhibitory effects (such as IC₅₀ or K_i values) of **T-1095A** on the family of facilitative glucose transporters (GLUTs), including GLUT1, GLUT2, GLUT3, and GLUT4. Some studies have noted that long-term treatment with T-1095 can lead to a normalization of muscle GLUT4 content and a suppression of elevated renal GLUT2 expression in diabetic animal models.[2][3][4] However, these are considered downstream effects of improved glycemic control rather than evidence of direct inhibition.

Experimental Methodologies

The determination of the inhibitory activity of compounds like **T-1095A** on glucose transporters typically involves in vitro cellular assays. A generalizable protocol for such an experiment is outlined below.

General Protocol for Determining IC₅₀ of a Test Compound on SGLT1/2

1. Cell Culture and Transporter Expression:

- Utilize a stable cell line (e.g., HEK293 or CHO) engineered to overexpress the specific human glucose transporter of interest (e.g., hSGLT1 or hSGLT2).
- Culture the cells in appropriate media and conditions to ensure robust transporter expression on the plasma membrane.

2. Glucose Uptake Assay:

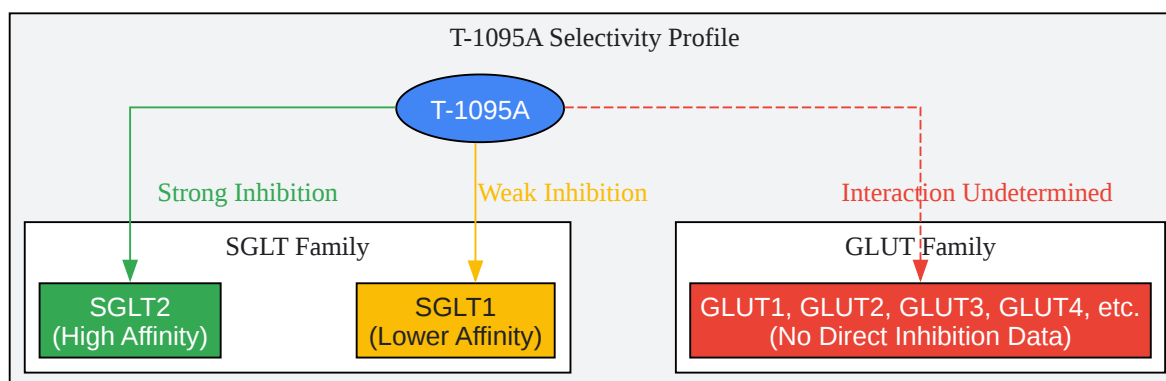
- Seed the cells in a multi-well plate and grow to a confluent monolayer.
- Wash the cells with a sodium-containing buffer (for SGLT activity) or a sodium-free buffer (to assess background uptake).
- Pre-incubate the cells with varying concentrations of the test compound (**T-1095A**) for a defined period.
- Initiate glucose uptake by adding a solution containing a labeled glucose analog, such as ¹⁴C-alpha-methylglucopyranoside (¹⁴C-AMG), a non-metabolizable substrate for SGLTs.
- Incubate for a short period (e.g., 10-30 minutes) at 37°C to allow for transporter-mediated uptake.
- Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular labeled substrate.

3. Measurement and Data Analysis:

- Lyse the cells to release the intracellular contents.
- Quantify the amount of intracellular radiolabeled substrate using a scintillation counter.
- Calculate the percentage of inhibition of glucose uptake for each concentration of the test compound relative to a vehicle control.
- Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

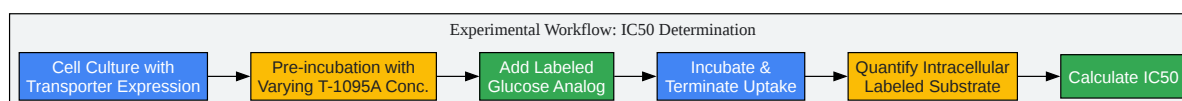
Visualization of T-1095A Selectivity

The following diagrams illustrate the known selectivity of **T-1095A** and the general workflow for assessing glucose transporter inhibition.



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Caption: Selectivity of **T-1095A** for SGLT transporters.



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Caption: General workflow for IC50 determination.

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